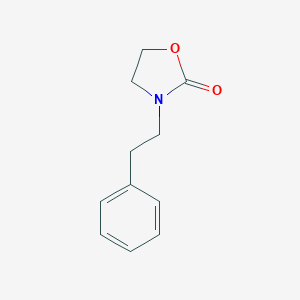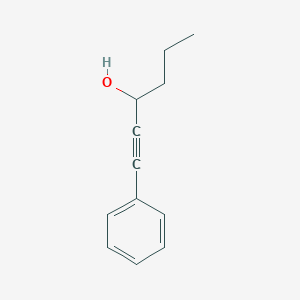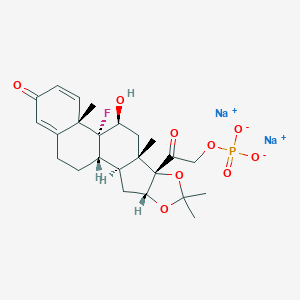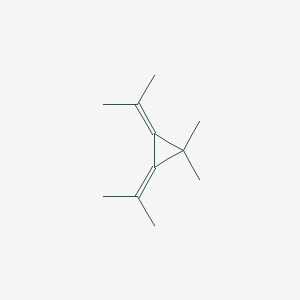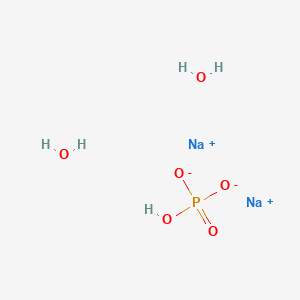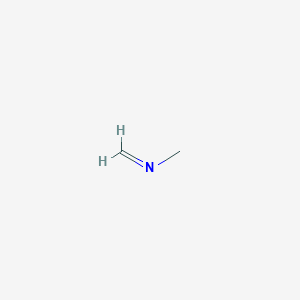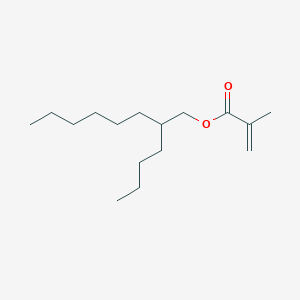
2-Butyloctyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyloctyl methacrylate (BOMA) is a monomer that belongs to the family of methacrylate esters. It is widely used in the polymer industry due to its excellent properties such as high molecular weight, low viscosity, and good solubility in organic solvents. BOMA is a colorless liquid with a molecular weight of 326.49 g/mol and a boiling point of 300°C.
Scientific Research Applications
2-Butyloctyl methacrylate has various scientific research applications, including its use in the synthesis of polymers, coatings, adhesives, and sealants. 2-Butyloctyl methacrylate is used as a co-monomer in the production of copolymers with other monomers such as methyl methacrylate, styrene, and acrylonitrile. These copolymers have excellent properties such as high glass transition temperature, good mechanical strength, and low water absorption. 2-Butyloctyl methacrylate is also used as a cross-linking agent in the production of thermosetting resins.
Mechanism of Action
2-Butyloctyl methacrylate acts as a cross-linking agent in the polymerization process. It reacts with other monomers to form covalent bonds, which results in the formation of a polymer network. The cross-linking process improves the mechanical strength, thermal stability, and chemical resistance of the resulting polymer.
Biochemical and Physiological Effects
2-Butyloctyl methacrylate has no known biochemical and physiological effects as it is not used as a drug or a pharmaceutical agent. However, it is important to handle 2-Butyloctyl methacrylate with care as it is a flammable and toxic liquid.
Advantages and Limitations for Lab Experiments
2-Butyloctyl methacrylate has several advantages in lab experiments, including its low viscosity, high molecular weight, and good solubility in organic solvents. These properties make it easy to handle and process in the laboratory. However, 2-Butyloctyl methacrylate is a toxic and flammable liquid, which requires proper handling and storage to avoid accidents.
Future Directions
There are several future directions for the research and development of 2-Butyloctyl methacrylate. One direction is the synthesis of new copolymers using 2-Butyloctyl methacrylate as a co-monomer. These copolymers can have improved properties such as higher glass transition temperature, better mechanical strength, and lower water absorption. Another direction is the use of 2-Butyloctyl methacrylate as a cross-linking agent in the production of new thermosetting resins. These resins can have improved properties such as higher thermal stability, better chemical resistance, and improved mechanical strength. Additionally, the use of 2-Butyloctyl methacrylate in the production of new coatings, adhesives, and sealants can also be explored. These materials can have improved properties such as better adhesion, higher durability, and improved weather resistance.
Conclusion
In conclusion, 2-Butyloctyl methacrylate is a versatile monomer that has various scientific research applications in the polymer industry. Its excellent properties such as high molecular weight, low viscosity, and good solubility in organic solvents make it easy to handle and process in the laboratory. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-Butyloctyl methacrylate have been discussed in this paper. Further research and development of 2-Butyloctyl methacrylate can lead to the production of new materials with improved properties and applications.
Synthesis Methods
2-Butyloctyl methacrylate can be synthesized by the esterification reaction between 2-butanol and octyl methacrylate using a catalyst such as sulfuric acid. The reaction takes place at a temperature of 100-120°C under reflux conditions. The product is then purified by distillation to obtain pure 2-Butyloctyl methacrylate.
properties
CAS RN |
10097-26-4 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
2-butyloctyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H30O2/c1-5-7-9-10-12-15(11-8-6-2)13-18-16(17)14(3)4/h15H,3,5-13H2,1-2,4H3 |
InChI Key |
VHGQXSVGGOZFAO-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCCC)COC(=O)C(=C)C |
Canonical SMILES |
CCCCCCC(CCCC)COC(=O)C(=C)C |
Other CAS RN |
10097-26-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



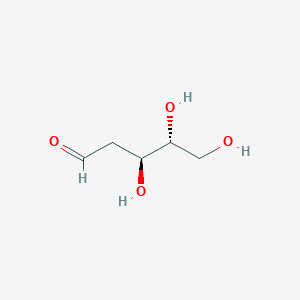


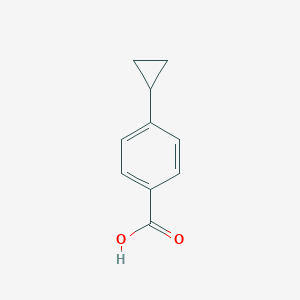
![5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(](/img/structure/B167961.png)
![1-[2-(2,3-Dihydroxypropoxy)phenyl]propan-1-one](/img/structure/B167962.png)
